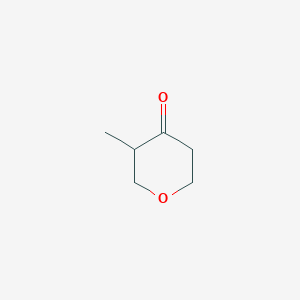
3-Methyldihydro-2H-pyran-4(3H)-one
Descripción general
Descripción
3-Methyldihydro-2H-pyran-4(3H)-one is a chemical compound . It is related to 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), which is known to be formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
Synthesis Analysis
A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity . The introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .Chemical Reactions Analysis
The antioxidant abilities of the DDMP derivatives were evaluated by scavenging the 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙ + ), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical .Aplicaciones Científicas De Investigación
Antidiabetic Potential
3-Methyldihydro-2H-pyran-4(3H)-one derivatives have been studied for their antidiabetic properties. Research conducted on various compounds in this class, particularly focusing on the synthesis, structure-activity relationship, and antidiabetic characterization, has highlighted their potential as antihyperglycemic agents. These compounds have demonstrated significant reductions in plasma glucose levels and have been associated with a robust glucosuria in animal models, indicating their potential in managing diabetes through mechanisms like the selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
Antitumor Activity and Chemotherapy Adjuvant
Pyran derivatives have also been explored for their antitumor properties and their potential as an adjuvant to chemotherapy. Studies on Pyran copolymers have shown that they can be effective over a wide dosage range and can significantly improve outcomes when used in conjunction with remission-inducing chemotherapy. These compounds have interferon-inducing and macrophage-stimulating properties, contributing to their effectiveness against certain types of cancer (Mohr et al., 1975).
Antidepressant Properties
Furthermore, certain analogues of 3-Methyldihydro-2H-pyran-4(3H)-one have been identified as potent triple monoamine reuptake inhibitors, indicating potential antidepressant properties. These compounds have shown significant effects in rat models, such as a decrease in immobility in the forced swim test, which is a common measure for assessing antidepressant activity (Santra et al., 2012).
Hepatoprotective Effects
Additionally, certain isosteres of 3-Methyldihydro-2H-pyran-4(3H)-one have demonstrated significant hepatoprotective effects in animal models. These compounds have shown effectiveness in reducing biochemical markers of hepatotoxicity induced by various chemicals, suggesting their potential in managing liver-related disorders (Tripathi et al., 2003).
Propiedades
IUPAC Name |
3-methyloxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPWMORFOPRGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556877 | |
| Record name | 3-Methyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyldihydro-2H-pyran-4(3H)-one | |
CAS RN |
119124-53-7 | |
| Record name | 3-Methyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyloxan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



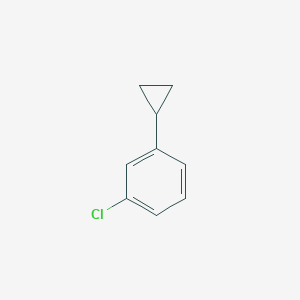

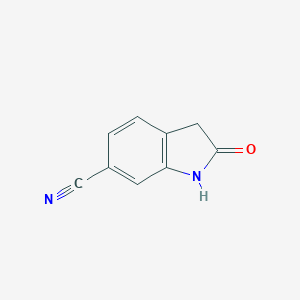

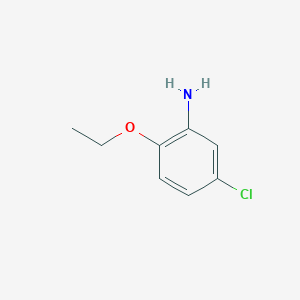
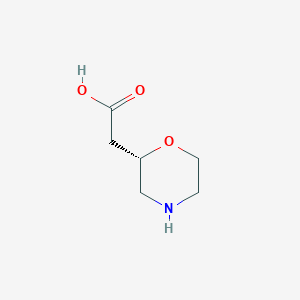
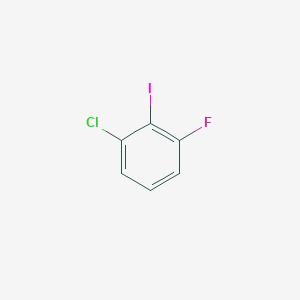
![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)
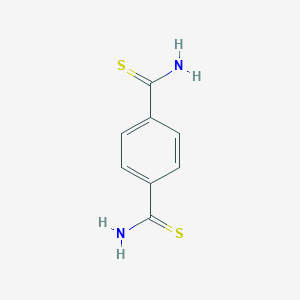
![4,4'-(Benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline](/img/structure/B174723.png)
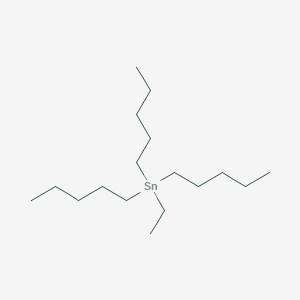
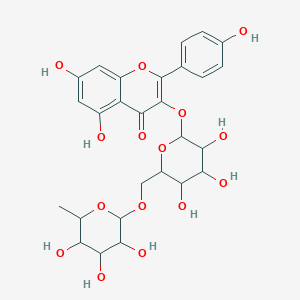
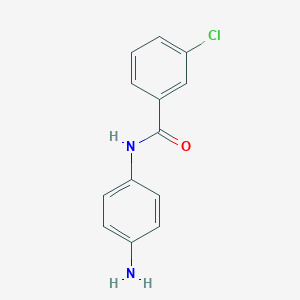
![7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B174730.png)